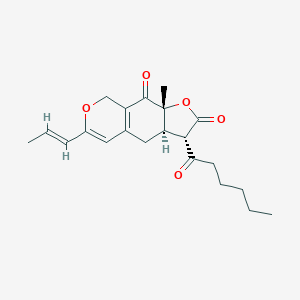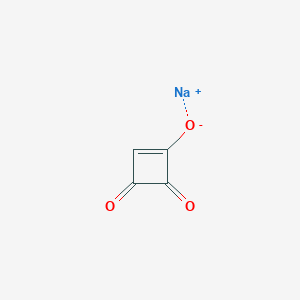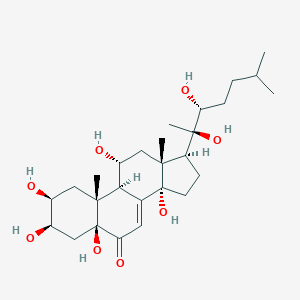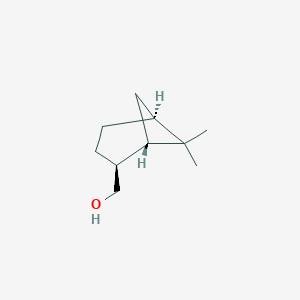
Neotriptophenolide
Overview
Description
Neotriptophenolide is a sesquiterpene pyridine alkaloid isolated from the root barks of the plant Tripterygium hypoglaucum . This compound is known for its significant biological activities, including anti-inflammatory and immunosuppressive properties . It has a molecular formula of C21H26O4 and a molecular weight of 342.43 g/mol .
Scientific Research Applications
Neotriptophenolide has a wide range of scientific research applications:
Safety and Hazards
In case of contact with eyes or skin, it is recommended to flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention should be sought immediately . It is also advised to wear safety goggles, protective gloves, and impervious clothing when handling Neotriptophenolide .
Mechanism of Action
Neotriptophenolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . Additionally, it affects the expression of heat shock protein 70 (HSP70), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (Cox-2), contributing to its anti-inflammatory and immunosuppressive effects .
Similar Compounds:
Triptolide: Another compound isolated from Tripterygium wilfordii, known for its potent anti-cancer properties.
Triptophenolide: A precursor of triptolide with similar biological activities.
Uniqueness of this compound: this compound is unique due to its specific sesquiterpene pyridine structure, which contributes to its distinct biological activities. Unlike triptolide, which is primarily studied for its anti-cancer properties, this compound is more focused on its anti-inflammatory and immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neotriptophenolide can be synthesized through a series of chemical reactions. One of the key steps involves the palladium-catalyzed asymmetric conjugate addition of aryl boronic acid to 3-methyl cyclohexe-1-none to form a quaternary carbon. This is followed by a Claisen rearrangement and subsequent aldol reaction to furnish the trans-decaline key intermediate .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the root barks of Tripterygium hypoglaucum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified and crystallized to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Neotriptophenolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
properties
IUPAC Name |
(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHBJMHUMJXFDN-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002257 | |
| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81827-74-9 | |
| Record name | Neotriptophenolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neotriptophenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is neotriptophenolide and where is it found?
A1: this compound is a diterpenoid lactone originally isolated from the root bark of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine. [, ] This compound belongs to the abietane diterpenoid family. []
Q2: What is unique about the structure of this compound compared to other compounds found in Tripterygium wilfordii?
A2: this compound is particularly interesting as it is the first example of an abietane diterpenoid glycoside isolated from Tripterygium wilfordii Hook. f. [] This means it possesses a sugar molecule (in this case, β-D-glucopyranose) attached to the core diterpenoid structure.
Q3: How was the chemical structure of this compound elucidated?
A3: The structure of this compound was determined using a combination of spectroscopic techniques, including UV spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (both 1H NMR and 13C NMR). [, ] These methods allowed researchers to identify the different functional groups present in the molecule and determine their connectivity, leading to the complete structural characterization of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















